2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15087424
Molecular Formula: C16H15FN4O
Molecular Weight: 298.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15FN4O |
|---|---|
| Molecular Weight | 298.31 g/mol |
| IUPAC Name | 2-cyclobutyl-7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C16H15FN4O/c1-22-11-5-6-12(13(17)9-11)14-7-8-18-16-19-15(20-21(14)16)10-3-2-4-10/h5-10H,2-4H2,1H3 |
| Standard InChI Key | YDDVNTFFBPCTCI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)C4CCC4)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a fused triazolo[1,5-a]pyrimidine core, a bicyclic system comprising a triazole ring condensed with a pyrimidine ring. Key substituents include:
-
Cyclobutyl group at position 2, contributing steric bulk and modulating lipophilicity.
-
2-Fluoro-4-methoxyphenyl group at position 7, enhancing electronic effects and potential target binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 298.31 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 52.3 Ų |
Synthetic Methodologies
Key Synthetic Routes
The compound is synthesized via multi-step protocols, often involving:
-
Cyclocondensation: Reaction of 3,5-diamino-1,2,4-triazole with substituted diketones or ketones to form the triazolopyrimidine core .
-
Functionalization: Introduction of the cyclobutyl and aryl groups via Suzuki coupling or nucleophilic substitution .
Example Pathway:
-
Core Formation:
-
Substituent Attachment:
Regioselectivity Challenges
Regioselectivity in triazolopyrimidine synthesis depends on reactant electronics and steric effects. Ethyl 5-amino-1,2,4-triazole-3-carboxylate derivatives often yield lower regioselectivity compared to 3,5-diamino-1,2,4-triazole .
Biological Activities and Mechanisms
Antiviral Applications
Triazolopyrimidines disrupt viral polymerase subunits (e.g., influenza PA-PB1 heterodimerization), with EC₅₀ values as low as 7 μM .
Mechanistic Insights
Enzyme Inhibition
The compound likely inhibits kinases or polymerases through:
-
Hydrogen bonding with active-site residues.
-
Hydrophobic interactions via the cyclobutyl and aryl groups .
Structural-Activity Relationships (SAR)
-
C7 Aryl Group: Electron-withdrawing substituents (e.g., fluorine) enhance target affinity.
-
C2 Cyclobutyl: Optimal bulk for binding pocket fit without excessive steric hindrance .
Applications in Drug Development
Lead Optimization
-
Metabolic Stability: Microsomal stability assays in human hepatocytes indicate moderate clearance (t₁/₂ = 2.1 h) .
-
Oral Bioavailability: Predicted LogP (2.9) and TPSA (52.3 Ų) align with Lipinski’s rules .
Therapeutic Targets
Comparative Analysis with Analogues
Table 2: Comparison with Related Triazolopyrimidines
| Compound | Molecular Weight | Key Activity | Target |
|---|---|---|---|
| This Compound | 298.31 | Anticancer, Antiviral | EGFR, PA-PB1 |
| 5-Aryl-7-methyl derivatives | 270–310 | Anti-TB (MIC = 3.1 μM) | M. tuberculosis enzymes |
| Steroid-linked dimers | ~500 | Cytotoxicity (IC₅₀ = 8 μM) | Mitochondrial apoptosis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume